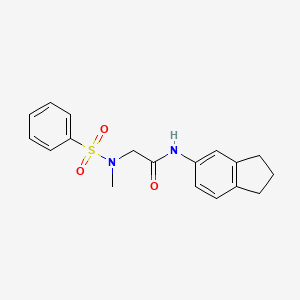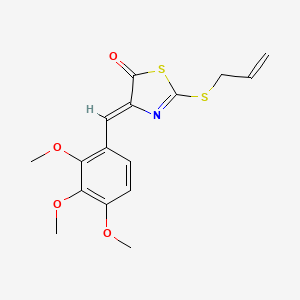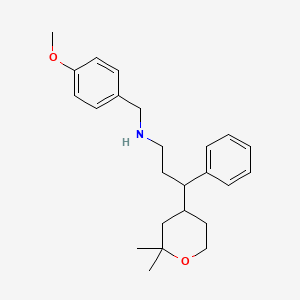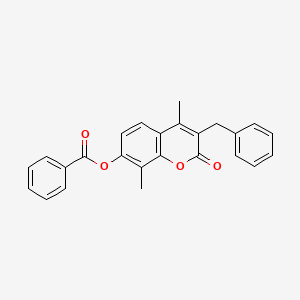
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as L-745,870, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. It is involved in a variety of physiological processes, including pain perception, inflammation, anxiety, and depression. L-745,870 has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide binds selectively to the NK1 receptor and blocks its activation by the endogenous ligand substance P. Substance P is a neuropeptide that is involved in pain perception, inflammation, and other physiological processes. By blocking the NK1 receptor, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide reduces the activity of substance P and its effects on the body.
Biochemical and Physiological Effects:
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in inflammation and pain perception. It also reduces the activation of glial cells, which play a role in the development of chronic pain. In addition, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anxiolytic and antidepressant effects, possibly through its effects on the hypothalamic-pituitary-adrenal (HPA) axis.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a potent and selective NK1 receptor antagonist that has been extensively studied in animal models of pain, anxiety, and depression. Its selectivity for the NK1 receptor reduces the likelihood of off-target effects, and its potency allows for the use of lower doses. However, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide and the NK1 receptor. One area of interest is the role of the NK1 receptor in addiction and substance abuse. Another area is the potential use of NK1 receptor antagonists in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the development of more potent and selective NK1 receptor antagonists with improved pharmacokinetic properties.
Synthesemethoden
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process that involves the coupling of a protected indene derivative with a protected glycine derivative, followed by deprotection and sulfonation. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research to study the role of the NK1 receptor in various physiological processes. It has been shown to be effective in reducing pain perception in animal models of inflammatory and neuropathic pain. It has also been studied for its potential use in treating anxiety and depression, as well as in reducing the side effects of chemotherapy.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-20(24(22,23)17-8-3-2-4-9-17)13-18(21)19-16-11-10-14-6-5-7-15(14)12-16/h2-4,8-12H,5-7,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBPQZRWMXERST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(CCC2)C=C1)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)

![(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)
![propyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5170245.png)

![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)


![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)
